Paclitaxel-d5
CAS No.:
Cat. No.: VC20758202
Molecular Formula: C47H51NO14
Molecular Weight: 858.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C47H51NO14 |
---|---|
Molecular Weight | 858.9 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D |
Standard InChI Key | RCINICONZNJXQF-JQTCHTAZSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Appearance | Assay:≥99% deuterated forms (d1-d5)A solid |
Chemical Structure and Properties
Molecular Structure
Paclitaxel-d5 maintains the complex tetracyclic 17-carbon (heptadecane) skeleton characteristic of taxanes, with a distinctive diterpene structure featuring multiple oxygen-containing functional groups. The IUPAC name of this compound illustrates its structural complexity: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .
The key distinguishing feature of paclitaxel-d5 is the presence of five deuterium atoms (D instead of H) at all five positions of one of the benzoyl rings, specifically the one involved in the amide linkage. This strategic deuteration creates a mass shift that is advantageous for mass spectrometric analysis while maintaining virtually identical chemical behavior to non-deuterated paclitaxel.
Physical and Chemical Properties
The physical and chemical properties of paclitaxel-d5 are summarized in the following table:
The deuteration of paclitaxel results in a slightly higher molecular weight compared to the non-deuterated form (853.9 g/mol for paclitaxel vs. 858.9 g/mol for paclitaxel-d5), which is expected given the replacement of five hydrogen atoms with the heavier deuterium isotope. This mass difference provides the basis for the compound's utility in analytical applications .
Applications in Research and Analysis
Use as an Internal Standard
The primary application of paclitaxel-d5 is as an internal standard in quantitative analysis of paclitaxel and its metabolites in biological matrices. Internal standards are essential in bioanalytical methods to account for variability in sample preparation, extraction efficiency, and instrument response. The ideal internal standard should behave chemically identical to the analyte of interest while being distinguishable during detection .
Paclitaxel-d5 fulfills these requirements excellently due to:
-
Nearly identical chemical properties to paclitaxel, ensuring similar extraction recovery and chromatographic behavior
-
Mass spectral characteristics that allow clear differentiation from non-deuterated paclitaxel
-
Stability during sample preparation and analysis
-
Absence from biological samples being analyzed
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, paclitaxel-d5 is typically added to plasma samples prior to extraction and serves as a reference for quantitation throughout the analytical process .
Metabolic and Pharmacokinetic Studies
Paclitaxel undergoes metabolism primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4, producing the metabolites 6-α-hydroxy paclitaxel and 3-para-hydroxy paclitaxel, respectively. The use of paclitaxel-d5 in analytical methods enables precise quantification of paclitaxel and these metabolites in clinical samples, which is crucial for understanding the pharmacokinetics and metabolism of paclitaxel in patients .
Such studies are particularly important in:
-
Dose optimization for cancer patients
-
Understanding interindividual variability in paclitaxel metabolism
-
Drug-drug interaction studies
-
Phenotyping of CYP2C8 and CYP3A4 enzyme activity in patients
Analytical Methods for Paclitaxel-d5 Detection
LC-MS/MS Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantitative analysis of paclitaxel, its metabolites, and deuterated internal standards like paclitaxel-d5. A validated method reported in the literature uses the following parameters :
The mass transition monitored for paclitaxel-d5 (860.5 > 292.0 m/z) differs from non-deuterated paclitaxel by 6 mass units in both precursor and product ions, reflecting the presence of the five deuterium atoms in the molecule . This mass difference ensures no cross-interference between the analyte and internal standard signals.
Sample Preparation and Extraction
Effective extraction of paclitaxel and paclitaxel-d5 from biological matrices like plasma typically involves liquid-liquid extraction using methyl tert-butyl ether (MTBE). The validated method reported in the literature includes the following sample preparation steps :
-
Addition of internal standard to plasma samples
-
Liquid-liquid extraction with MTBE
-
Evaporation of the organic layer
-
Reconstitution in a suitable solvent for injection
This extraction procedure has demonstrated recovery rates of 59.3-91.3% for paclitaxel and its related compounds, including the deuterated internal standard .
Method Validation Parameters
Validated analytical methods using paclitaxel-d5 as an internal standard have demonstrated excellent performance characteristics, as summarized below :
These validation parameters demonstrate that methods using paclitaxel-d5 as an internal standard achieve the necessary sensitivity, accuracy, and precision for reliable quantification of paclitaxel in clinical samples .
These data indicate that paclitaxel-d5, like paclitaxel itself, is relatively stable under standard laboratory conditions when proper storage procedures are followed. The compound should preferably be stored at -80°C for long-term preservation of its integrity .
Solution Preparation
Stock solutions of paclitaxel-d5 are typically prepared in methanol at concentrations of approximately 1 mg/mL and stored at -80°C to maintain stability. Working solutions can be prepared by appropriate dilution of these stock solutions in methanol or other compatible solvents immediately prior to use .
When preparing calibration standards and quality control samples, it is recommended that the final concentration of organic solvent in biological matrices be kept at 5% or less to minimize potential matrix effects while ensuring proper solubility of the compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume